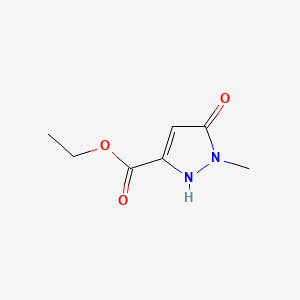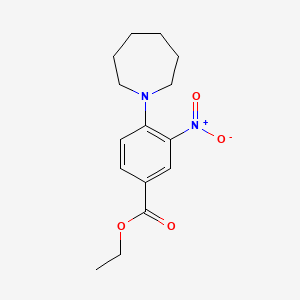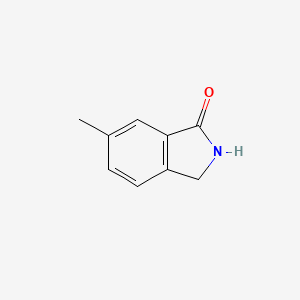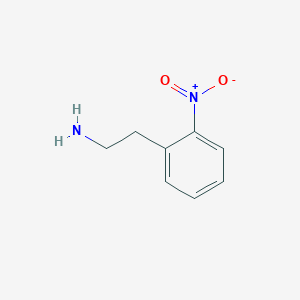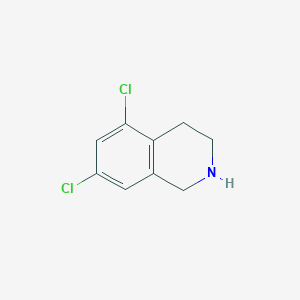
5,7-Dichlor-1,2,3,4-tetrahydroisochinolin
Übersicht
Beschreibung
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Cl2N . It is a solid substance at room temperature . The compound has a molecular weight of 202.08 .
Molecular Structure Analysis
The InChI code for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8 (6)9 (11)4-7/h3-4,12H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a solid at room temperature . It has a molecular weight of 202.08 . The compound is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten von THIQs
THIQs sind eine bedeutende Klasse von Isochinolin-Alkaloiden, die vielfältige biologische Aktivitäten aufweisen. Sie wurden auf ihr Potenzial gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen untersucht .
Medizinchemische Perspektiven
Die medizinische Chemie von THIQs ist aufgrund ihrer strukturellen Vielfalt und biologischen Relevanz recht reich. Sie wurden synthetisiert und modifiziert, um ihre pharmakologischen Eigenschaften zu verbessern .
Mehrkomponentenreaktionen
THIQs sind auch an Mehrkomponentenreaktionen beteiligt, die für die C(1)-Funktionalisierung dieser Verbindungen entscheidend sind. Diese Reaktionen sind wichtig für die Schaffung von struktureller Vielfalt und Komplexität in der Medikamentenentwicklung .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary targets of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The interaction with this enzyme suggests that 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline may influence the production of neurotransmitters such as epinephrine and norepinephrine. Additionally, it may exhibit inhibitory effects on certain enzymes, thereby modulating biochemical pathways and cellular functions.
Cellular Effects
The effects of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Moreover, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline may impact metabolic pathways by altering the levels of key metabolites and enzymes involved in cellular metabolism.
Molecular Mechanism
At the molecular level, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with phenylethanolamine N-methyltransferase results in the inhibition of this enzyme, thereby affecting the synthesis of catecholamines. Additionally, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline has been shown to result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes oxidative reactions catalyzed by microsomal enzymes, leading to its conversion into different metabolites. These metabolic pathways can influence the overall activity and efficacy of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline in biological systems.
Transport and Distribution
The transport and distribution of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the pharmacokinetics and pharmacodynamics of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline.
Subcellular Localization
The subcellular localization of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects. The localization of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline can impact its activity and function, making it an important factor in its overall biochemical profile.
Eigenschaften
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSLOZFEMQTPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503768 | |
| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89315-56-0 | |
| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9MNC9MYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermediates involved in synthesizing Lifitegrast using 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline?
A1: Two key intermediates are essential in synthesizing Lifitegrast using the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline core:
- Benzofuran-6-carboxylic acid: This compound provides the benzofuran moiety present in the final Lifitegrast molecule. []
- Derivatized 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: This intermediate can be further modified at the 2-position. Studies have explored the use of both a tert-butoxycarbonyl protecting group [] and a 2,2,2-trifluoroacetyl group [] at this position during Lifitegrast synthesis.
Q2: What are the advantages of the improved synthetic route for the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core?
A2: The improved synthetic route utilizes 2-(2,4-dichlorophenyl)ethan-1-amine and avoids harsh reaction conditions previously employed. [] This approach offers two significant advantages:
- Higher yield: The new route achieves an 80% yield for the 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate, compared to previously reported yields for similar compounds. []
- Increased efficiency: The synthesis directly incorporates the chlorine atoms into the core structure, eliminating the need for additional chlorination steps and potentially leading to a more streamlined and cost-effective process. []
Q3: How can the enantiomers of Lifitegrast be separated, and what is the significance of this separation?
A3: Enantiomers of Lifitegrast can be efficiently separated using chiral High-Performance Liquid Chromatography (HPLC) with a Chiralpak IC stationary phase, which consists of tris(3,5-dichlorophenylcarbamate) immobilized on cellulose. [] This separation is crucial because:
- Drug efficacy and safety: Different enantiomers of a drug molecule can exhibit distinct pharmacological properties, including differences in potency, toxicity, and metabolic pathways. Isolating the active enantiomer, in this case, (S)-Lifitegrast, ensures optimal therapeutic benefit and minimizes potential side effects. []
- Quality control: A validated enantioselective HPLC method allows for the accurate determination of enantiomeric purity in Lifitegrast drug substance and formulations, ensuring consistent product quality and meeting regulatory standards. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)
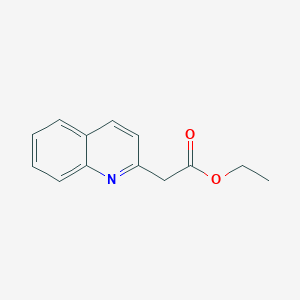
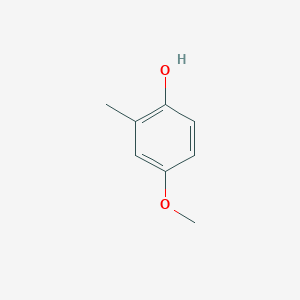
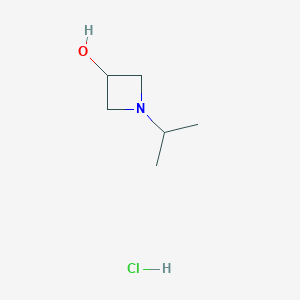
![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)
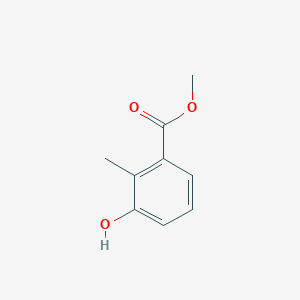
![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
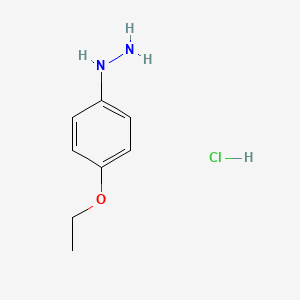
![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)
